molecular formula C10H12FNO3 B3020174 Ethyl 5-amino-2-fluoro-4-methoxybenzoate CAS No. 2121020-83-3

Ethyl 5-amino-2-fluoro-4-methoxybenzoate

Cat. No. B3020174
CAS RN: 2121020-83-3
M. Wt: 213.208
InChI Key: LTGQMOZAEUJGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2-fluoro-4-methoxybenzoate, also known as Ethyl 5-amino-2-fluoro-4-methoxybenzoate, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is synthesized through a variety of methods and has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate is based on its ability to selectively inhibit the activity of certain enzymes and proteins. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate can alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate has a wide range of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been found to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. Additionally, Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate has been found to have low toxicity, making it a relatively safe compound to work with in the lab.
However, there are also some limitations to using Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate in lab experiments. For example, this compound can be difficult to synthesize and purify, which can make it challenging to obtain high yields of the desired product. Additionally, the mechanism of action of Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are many potential future directions for research involving Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate. One area of focus could be the development of new cancer therapies based on the selective inhibition of HDACs. Additionally, further research could be done to better understand the mechanism of action of Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate and its potential applications in the treatment of neurodegenerative diseases. Finally, new synthesis methods could be developed to improve the yield and purity of Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate, making it more accessible for use in scientific research.

Synthesis Methods

Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate is typically synthesized through a reaction between 5-amino-2-fluoro-4-methoxybenzoic acid and ethyl chloroformate. This reaction is carried out in the presence of a suitable solvent and a catalyst, which helps to facilitate the reaction and increase the yield of the desired product.

Scientific Research Applications

Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. This compound has been particularly useful in the study of cancer, as it has been found to inhibit the growth of tumor cells and induce apoptosis. Additionally, Ethyl 5-amino-2-fluoro-4-methoxybenzoate 5-amino-2-fluoro-4-methoxybenzoate has been used in the study of various other diseases and disorders, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

ethyl 5-amino-2-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGQMOZAEUJGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-fluoro-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.